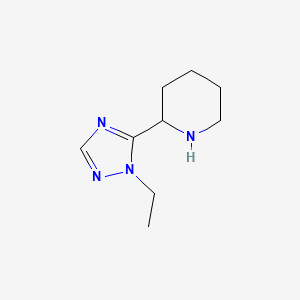2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine
CAS No.:
Cat. No.: VC18208025
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16N4 |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 2-(2-ethyl-1,2,4-triazol-3-yl)piperidine |
| Standard InChI | InChI=1S/C9H16N4/c1-2-13-9(11-7-12-13)8-5-3-4-6-10-8/h7-8,10H,2-6H2,1H3 |
| Standard InChI Key | JWNAUBRDDQJNHW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NC=N1)C2CCCCN2 |
Introduction
Chemical Identity and Structural Features
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine (molecular formula: ) consists of a piperidine core (a six-membered saturated amine ring) substituted at the 2-position with a 1-ethyl-1H-1,2,4-triazole moiety. The triazole ring exists in a 1,2,4-regioisomeric form, with the ethyl group attached to the nitrogen at position 1. This configuration influences electronic distribution and steric interactions, which are critical for its reactivity and binding affinity in biological systems .
Molecular Geometry and Stereoelectronic Properties
The piperidine ring adopts a chair conformation, minimizing steric strain, while the triazole group introduces planar rigidity. Computational studies on analogous structures, such as 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine, reveal that substituents on the triazole ring significantly modulate electron density at the sulfur and nitrogen centers, affecting nucleophilic and electrophilic sites . For 2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine, the ethyl group’s inductive effects may enhance the basicity of the triazole nitrogen, facilitating interactions with enzymatic targets.
Synthetic Methodologies
The synthesis of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine can be inferred from protocols used for structurally related compounds. A six-step sequence, as described for 1,2,4-triazole-piperidine hybrids, typically involves:
Formation of the Piperidine Intermediate
-
Ethoxycarbonylation: Piperidine is treated with ethyl chloroformate under basic conditions to yield 1-(ethoxycarbonyl)piperidine.
-
Sulfonylation: Reaction with p-toluenesulfonyl chloride introduces a sulfonyl group, enhancing stability for subsequent reactions .
Triazole Ring Construction
-
Hydrazide Formation: The ethoxycarbonyl group is converted to a hydrazide via hydrazine hydrate.
-
Cyclization: Treatment with methyl isothiocyanate promotes cyclization to form the 1,2,4-triazole ring .
-
Alkylation: Introduction of the ethyl group via alkylation with ethyl bromide or a similar electrophile completes the triazole substitution .
Spectroscopic Characterization
Key spectral data for analogous compounds provide a basis for predicting the characteristics of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
NMR:
-
NMR:
Infrared (IR) Spectroscopy
-
Stretching vibrations:
Mass Spectrometry (EI-MS)
-
Molecular ion peak: m/z 196 [M].
-
Fragmentation patterns: Loss of ethyl radical (m/z 167) and piperidine ring cleavage (m/z 84) .
Biological Activity and Enzyme Inhibition
While direct pharmacological data for 2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine are unavailable, structurally related compounds exhibit notable enzyme inhibition:
Acetylcholinesterase (AChE) Inhibition
Methyl- and phenyl-substituted analogs (e.g., compound 12d in ) show IC values of 0.73 ± 0.54 μM, suggesting strong AChE binding. The triazole’s nitrogen atoms likely coordinate with the enzyme’s catalytic serine residue .
α-Glucosidase and Urease Inhibition
Derivatives with hydrophobic substituents (e.g., 12m) inhibit α-glucosidase (IC = 19.35 ± 1.28 μM) and urease (IC = 0.017 ± 0.53 μM), indicating potential for diabetes and Helicobacter pylori treatment .
Structure-Activity Relationships (SAR)
-
Electron-withdrawing groups on the triazole enhance inhibition of cholinesterases.
-
Hydrophobic substituents (e.g., ethyl) improve membrane permeability and target engagement .
Limitations and Future Directions
Current gaps include:
-
Synthetic Data: No explicit reports on 2-(1-ethyl-1H-1,2,4-triazol-5-yl)piperidine synthesis.
-
Pharmacokinetics: ADMET properties remain unstudied.
-
Target Specificity: Potential off-target effects on related enzymes (e.g., butyrylcholinesterase) .
Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume